Cordatolide A

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

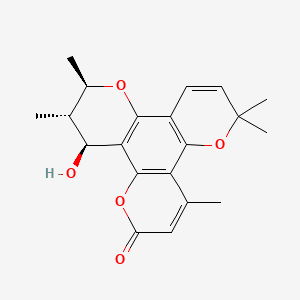

Cordatolide A is a natural product found in Calophyllum lanigerum with data available.

Wissenschaftliche Forschungsanwendungen

Antiviral Activity

Cordatolide A has garnered attention for its antiviral properties, particularly against the human immunodeficiency virus (HIV). Research indicates that it exhibits significant inhibitory activity against various strains of HIV.

- Mechanism of Action : this compound functions by inhibiting reverse transcriptase, an essential enzyme for HIV replication. Studies have shown that it can effectively block both lab-adapted and clinical isolates of HIV .

- Clinical Trials : Early-phase clinical trials have demonstrated this compound's efficacy in combination therapies for HIV, showing improved pharmacokinetics and safety profiles without serious adverse effects .

Anticancer Properties

The compound also shows promise in cancer treatment. Preliminary studies suggest that this compound may possess anticancer activity against various cancer cell lines.

- Cell Line Studies : In vitro studies have indicated that this compound can inhibit the proliferation of different cancer cell lines, including lung and ovarian carcinoma .

- Mechanisms : The exact mechanisms are still under investigation, but it is believed that this compound may induce apoptosis in cancer cells and modulate signaling pathways related to cell growth .

Anti-inflammatory Effects

This compound has been studied for its anti-inflammatory properties, which could be beneficial in treating various inflammatory diseases.

- Research Findings : Studies have suggested that this compound may reduce inflammation through the inhibition of pro-inflammatory cytokines and pathways involved in inflammation . This could make it a candidate for further research into treatments for conditions like arthritis or other inflammatory disorders.

Molecular Docking Studies

Recent molecular docking studies have been conducted to predict how this compound interacts with specific biological targets.

- Docking Results : These studies indicate that this compound can bind effectively to key proteins involved in viral replication and cancer progression, suggesting its potential as a lead compound for drug development .

Synthesis and Derivatives

The synthesis of this compound and its derivatives has been explored to enhance its pharmacological properties.

- Synthetic Pathways : Various synthetic methodologies have been developed to produce this compound analogs with improved bioactivity or reduced toxicity profiles . These efforts are crucial for optimizing the therapeutic potential of this compound.

Comparative Analysis with Other Compounds

A comparative analysis of this compound with other coumarin derivatives reveals its unique profile in terms of potency and mechanism.

Analyse Chemischer Reaktionen

Methylation Reactions

Cordatolide A undergoes methylation under acidic conditions, leading to structural derivatives. Key findings include:

-

Reaction with Methylating Agents :

Methylation of this compound using methanol and acidic catalysts (e.g., H<sub>2</sub>SO<sub>4</sub>) results in the formation of 11,12-anhydrocordatolide via intramolecular dehydration. This reaction highlights the sensitivity of the hydroxyl groups at positions C11 and C12 to acid-mediated transformations .

| Reactants | Conditions | Products | Yield |

|---|---|---|---|

| This compound + CH<sub>3</sub>OH | H<sub>2</sub>SO<sub>4</sub>, reflux | 11,12-Anhydrocordatolide | N/A* |

*Yield data were not explicitly reported in the literature.

Structural Stability Under Acidic Conditions

Attempted methylation of this compound under strongly acidic environments leads to unintended side reactions:

-

Dehydration Pathway :

Protonation of hydroxyl groups at C11 and C12 facilitates the elimination of water, forming an anhydride bridge between C11 and C12. This reaction is irreversible under standard conditions .

Comparative Reactivity with Analogues

This compound exhibits distinct reactivity compared to structurally similar coumarins:

-

Cordatolide B :

Unlike this compound, Cordatolide B undergoes successful methylation to form Cordatolide B-OMe without dehydration, suggesting positional differences in hydroxyl group reactivity .

Limitations and Research Gaps

Current data on this compound’s reactions remain sparse:

-

No studies report its behavior under basic or oxidative conditions.

-

Stereochemical outcomes of its derivatives (e.g., 11,12-anhydrocordatolide) are uncharacterized.

Eigenschaften

CAS-Nummer |

98449-39-9 |

|---|---|

Molekularformel |

C20H22O5 |

Molekulargewicht |

342.4 g/mol |

IUPAC-Name |

(16R,17S,18S)-18-hydroxy-6,10,10,16,17-pentamethyl-3,9,15-trioxatetracyclo[12.4.0.02,7.08,13]octadeca-1(14),2(7),5,8(13),11-pentaen-4-one |

InChI |

InChI=1S/C20H22O5/c1-9-8-13(21)24-19-14(9)18-12(6-7-20(4,5)25-18)17-15(19)16(22)10(2)11(3)23-17/h6-8,10-11,16,22H,1-5H3/t10-,11-,16+/m1/s1 |

InChI-Schlüssel |

VFKOXOKVQKGOTG-UVWXRNBGSA-N |

SMILES |

CC1C(OC2=C(C1O)C3=C(C(=CC(=O)O3)C)C4=C2C=CC(O4)(C)C)C |

Isomerische SMILES |

C[C@@H]1[C@H](OC2=C([C@H]1O)C3=C(C(=CC(=O)O3)C)C4=C2C=CC(O4)(C)C)C |

Kanonische SMILES |

CC1C(OC2=C(C1O)C3=C(C(=CC(=O)O3)C)C4=C2C=CC(O4)(C)C)C |

Synonyme |

cordatolide A cordatolide A, (10-alpha,11beta,12beta-(-))-isomer cordatolide B |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.